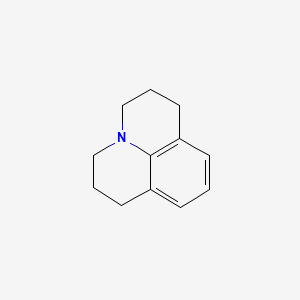

Julolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFWNZJKBJOGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060060 | |

| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-59-4 | |

| Record name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Julolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Julolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JULOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ERL3KJ6GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of Julolidine: A Technical Guide to its History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julolidine, a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₅N, has captivated the interest of chemists and material scientists for over a century.[1] First synthesized in the late 19th century, its unique structural rigidity and potent electron-donating properties have led to the development of a vast array of derivatives with significant applications in fields ranging from dye chemistry and materials science to medicinal chemistry and biological imaging. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and diverse applications of this compound compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

A Historical Perspective: The Discovery and Early Development of this compound

The journey of this compound began in 1892 when G. Pinkus first reported its synthesis.[1][2] The initial methods for preparing this novel tricyclic amine laid the groundwork for over a century of chemical exploration. Early studies focused on understanding the fundamental reactivity of the this compound core, revealing its propensity to engage in electrophilic aromatic substitution and other reactions characteristic of electron-rich aromatic systems. These foundational investigations were crucial in unlocking the potential of the this compound scaffold for the development of functional molecules.

The Chemistry of this compound: Synthesis and Derivatization

The synthesis of the this compound core and its derivatives has evolved significantly since its discovery. Several methods have been established, each with its own advantages and applications.

Classical Synthesis of this compound

The most well-established method for synthesizing the parent this compound molecule involves the reaction of tetrahydroquinoline with trimethylene chlorobromide.[1] This method, a variation of the original Pinkus synthesis, remains a reliable route to the core structure.

Experimental Protocol: Synthesis of this compound from Tetrahydroquinoline [1]

-

Reaction Setup: A mixture of 66.5 g (0.5 mole) of tetrahydroquinoline and 400 g of trimethylene chlorobromide is placed in a 1-liter round-bottomed flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated in an oil bath maintained at 150–160 °C for 20 hours. It is crucial to perform this step in a well-ventilated fume hood as hydrogen halides are evolved.

-

Workup:

-

The mixture is cooled, and a solution of 50 ml of concentrated hydrochloric acid in 500 ml of water is added.

-

Excess trimethylene chlorobromide is removed by steam distillation.

-

The remaining acidic solution is made alkaline with a 40% sodium hydroxide solution (approximately 75 ml).

-

The product is extracted with two 150-ml portions of diethyl ether.

-

-

Purification:

-

The combined ether extracts are washed with 150 ml of water and dried over sodium hydroxide pellets.

-

The ether is evaporated, and the residue is distilled under reduced pressure.

-

The fraction boiling at 105–110 °C/1 mm Hg is collected. The product solidifies upon cooling.

-

Yield: 67–70 g (77–81%).

-

Melting Point: 39–40 °C.

-

Synthesis of this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives with tailored properties. Key intermediates in the synthesis of many functionalized julolidines are 9-formylthis compound and 9-bromothis compound.

Table 1: Synthesis of Key this compound Derivatives and their Reported Yields

| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| This compound | Tetrahydroquinoline | Trimethylene chlorobromide, 150-160°C, 20h | 77-81 | [1] |

| 8-Hydroxythis compound | 3-Methoxyaniline | Not specified | 85 | [2] |

| 9-Bromothis compound | This compound | N-Bromosuccinimide, DMF | 68 | [2] |

| 9-Formylthis compound | This compound | Vilsmeier-Haack reaction (POCl₃, DMF) | Not specified | [2] |

| 8,10-Dihydroxythis compound | Not specified | Not specified | 81 | [2] |

Logical Flow of this compound Synthesis and Derivatization

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent functionalization to produce key derivatives.

Physicochemical and Spectroscopic Properties

The rigid, planar structure of this compound results in unique electronic and photophysical properties. The nitrogen atom's lone pair of electrons is well-conjugated with the aromatic ring, making it a potent electron-donating group.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [1] |

| Molar Mass | 173.26 g/mol | [1] |

| Melting Point | 39–40 °C | [1] |

| Boiling Point | 105–110 °C at 1 mmHg | [1] |

| Density | 1.1 g/cm³ | [] |

| ¹H NMR (CDCl₃, δ) | ||

| Aromatic Protons | 6.5-7.0 (m) | [4] |

| Methylene Protons | 1.9 (m), 2.7 (t), 3.1 (t) | [4] |

| ¹³C NMR (CDCl₃, δ) | ||

| Aromatic Carbons | 111.8, 121.3, 126.8, 144.2 | [4] |

| Methylene Carbons | 21.9, 27.9, 49.8 | [4] |

Applications of this compound Compounds

The unique properties of this compound and its derivatives have led to their use in a wide range of applications, from materials science to biology.

Fluorescent Probes and Dyes

This compound is a popular building block for fluorescent dyes due to its strong electron-donating character, which facilitates intramolecular charge transfer (ICT) when coupled with an electron-accepting moiety. This property is exploited in the design of sensors for various analytes and for biological imaging.

Table 3: Photophysical Properties of Selected this compound-Based Fluorescent Dyes

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| This compound-fused anthracene (J-A) | Toluene | 450 | 518 | 0.55 | [5][6] |

| OX-JLD (in presence of RNA) | Not specified | Not specified | Not specified | 0.41 | [1] |

| BTZ-JLD (in presence of RNA) | Not specified | Not specified | 635 | 0.43 | [1] |

| SEZ-JLD (in presence of RNA) | Not specified | 602 | 635 | 0.37 | [1] |

Experimental Workflow: Evaluation of this compound-Based Fluorescent Probes for RNA Imaging [1][2][7]

The following diagram outlines a typical workflow for the synthesis and evaluation of a this compound-based fluorescent probe for biological applications such as RNA imaging.

Drug Development and Neuroscience

While the initial interest in this compound compounds as potential antidepressants and tranquilizers was noted, the specific molecular mechanisms and signaling pathways have been an area of ongoing research.[1] The development of new antidepressant drugs often targets neurotransmitter systems, such as the serotonin and norepinephrine pathways.[8][9][10]

Signaling Pathways in Antidepressant Action

The therapeutic effects of many antidepressants are believed to involve the modulation of monoamine neurotransmitter systems. For instance, Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[11][12] This prolonged signaling is thought to initiate downstream cellular changes that contribute to the antidepressant effect.

The following diagram illustrates a simplified view of a serotonergic synapse and the potential site of action for a this compound-based compound with SSRI-like activity.

While direct evidence linking specific this compound derivatives to the inhibition of neurotransmitter transporters or modulation of specific receptors is an active area of research, their structural similarities to known psychoactive compounds suggest that this is a promising avenue for future drug discovery efforts. The rigid structure of the this compound core could provide a unique scaffold for designing selective ligands for various neuronal targets.

Conclusion

From its initial synthesis over a century ago, this compound has evolved from a chemical curiosity to a versatile and powerful building block in modern chemistry. Its unique electronic and photophysical properties have been harnessed to create a diverse range of functional molecules with applications in materials science, sensing, and bio-imaging. The exploration of this compound derivatives in the realm of neuroscience and drug development, though still in its nascent stages, holds significant promise. The rich history and continued evolution of this compound chemistry ensure that this remarkable compound will remain a subject of intense scientific investigation for years to come, offering exciting opportunities for innovation across multiple disciplines.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 6. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. psychscenehub.com [psychscenehub.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. youtube.com [youtube.com]

synthesis of julolidine and its derivatives

An In-depth Technical Guide to the Synthesis of Julolidine and Its Derivatives

Introduction

This compound, formally known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine, is a rigid, N-heterocyclic aromatic compound. Its structure features a fused ring system that results in significant steric hindrance, favoring the conjugation of the nitrogen atom's lone pair of electrons with the benzene ring. This electronic property makes the 9-julolidinyl group one of the strongest electron-releasing groups known.[1] Due to its unique structural and electronic properties, particularly its fluorescence, this compound and its derivatives have garnered substantial interest across various scientific disciplines.[2] Applications are found in materials science as photoconductive materials and dye intermediates, in analytical chemistry as chemiluminescence substances, and in medicinal chemistry as scaffolds for potential antidepressants and tranquilizers.[3] This guide provides a comprehensive overview of the core synthetic methodologies for the this compound skeleton and its key derivatives, presenting detailed experimental protocols, quantitative data, and process diagrams for researchers in organic synthesis and drug development.

Core Synthesis of the this compound Skeleton

The foundational this compound structure can be synthesized through several established routes, most of which involve the formation of the two saturated heterocyclic rings fused to an aniline or aniline-derived precursor.

Classical Synthesis from Tetrahydroquinoline

One of the most common and highest-yielding methods is the reaction of 1,2,3,4-tetrahydroquinoline with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane or trimethylene chlorobromide.[4] This reaction proceeds via a double N-alkylation to form the fused ring system.

Caption: Core synthetic routes to the this compound skeleton.

Experimental Protocol: Classical Synthesis of this compound

This protocol is adapted from the procedure published in Organic Syntheses.[4]

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 66.5 g (0.5 mole) of 1,2,3,4-tetrahydroquinoline and 400 g of 1-bromo-3-chloropropane.

-

Heating: Heat the mixture in an oil bath maintained at 150–160 °C for 20 hours. This step should be performed in a fume hood to manage the evolution of hydrogen halides.[4]

-

Work-up (Part 1): After cooling, add a solution of 50 ml of concentrated hydrochloric acid in 500 ml of water to the reaction mixture. Remove the excess 1-bromo-3-chloropropane via steam distillation.[4][5]

-

Extraction: Make the remaining acidic solution alkaline using a 40% sodium hydroxide solution (approx. 75 ml). Extract the resulting this compound with two 150 ml portions of diethyl ether.

-

Drying and Purification: Wash the combined ether extracts with 150 ml of water and dry over sodium hydroxide pellets. Evaporate the ether and distill the residue under reduced pressure, collecting the fraction that boils at 105–110 °C / 1 mm Hg.[4]

-

Product: The product solidifies upon cooling. The typical yield is 67–70 g (77–81%).[4]

Alternative Synthesis from Aniline

An alternative, multi-step synthesis starts from aniline. This method involves the formation of a quaternary ammonium salt, which is then converted to a tertiary amine and finally cyclized under strong acidic conditions to yield this compound.[5]

-

Quaternary Ammonium Salt Formation: Aniline reacts with 1-chloro-3-methyl-2-butene in the presence of calcium carbonate.

-

Tertiary Amine Synthesis: The resulting salt is treated with sodium hydroxide to form the corresponding tertiary amine.

-

Cyclization: The tertiary amine undergoes cyclization in the presence of cold (0 °C) concentrated sulfuric acid to yield the final this compound product.[5]

| Method | Starting Materials | Key Reagents | Conditions | Yield | Melting Point (°C) | Reference |

| Classical | Tetrahydroquinoline, 1-Bromo-3-chloropropane | None | 150-160 °C, 20 h | 77-81% | 39-40 | [4] |

| Aniline Route | Aniline, 1-Chloro-3-methyl-2-butene | CaCO₃, NaOH, H₂SO₄ | Multi-step, final step 0 °C, 6-8 h | 40.8% (final step) | 34-36 | [5] |

Table 1: Comparison of Core Synthesis Methods for this compound.

Synthesis of Functionalized this compound Derivatives

The this compound core can be functionalized at various positions, primarily on the aromatic ring, to tune its electronic and photophysical properties. Common derivatives include hydroxylated, halogenated, and formylated compounds.

Caption: Synthetic pathways to key this compound derivatives.

Hydroxylated Julolidines

8-Hydroxythis compound is a key intermediate for coumarin-based laser dyes.[1] Its synthesis typically starts from 3-aminophenol.

This protocol is based on a patented method.[6]

-

Intermolecular Reaction: Dissolve a 3-aminophenol compound and a 1,3-dihalopropane (e.g., X(CH₂)₃Y) in an organic solvent such as DMF. Add a base (e.g., sodium carbonate) and allow the reaction to proceed until the starting 3-aminophenol is fully converted to the dialkylated intermediate.

-

Intramolecular Reaction: Add the intermediate from the previous step to a fresh organic solvent with a second base. Heat the mixture to 50-120 °C to facilitate the intramolecular cyclization.

-

Purification: Monitor the reaction by TLC. Upon completion, perform a standard work-up involving solvent extraction, followed by column chromatography to yield the pure 8-hydroxythis compound. The reported yield for a similar synthesis of 8-hydroxythis compound is 85%.[2]

Formylated and Carboxamide Derivatives

Functionalization at the 9-position is common. 9-Formylthis compound can be prepared via the Vilsmeier-Haack reaction and serves as a precursor to other derivatives.

This microwave-assisted protocol is adapted from Holt et al.[7]

-

Reaction Setup: Combine 9-formylthis compound, piperidine (or morpholine), and sulfur in a microwave reaction vessel.

-

Microwave Irradiation: Heat the mixture using microwave irradiation according to the specific instrument parameters required to drive the Willgerodt-Kindler reaction to completion.

-

Work-up: After cooling, purify the reaction mixture, typically by chromatography, to isolate the this compound-9-thioamide product.

-

Conversion to Carboxamide: The resulting thioamide can be converted to the corresponding carboxamide using trifluoroacetic anhydride (TFAA).[7]

Other Derivatization Strategies

A variety of other reactions have been employed to create more complex this compound derivatives, including:

-

Aldol Condensation & Olefination: To introduce new carbon-carbon bonds.[2]

-

Cross-Coupling Reactions: For attaching various aryl or other functional groups.[2]

-

Povarov Reaction: A three-component cascade reaction to synthesize this compound structures.[2][8]

| Derivative | Precursor | Key Reagents/Reaction | Yield | Reference |

| 8-Hydroxythis compound | 3-Methoxyaniline | BBr₃, then 1-bromo-3-chloropropane | 85% | [2] |

| 8,10-Dihydroxythis compound | 3,5-Dimethoxyaniline | BBr₃, then 1-bromo-3-chloropropane | 81% (from intermediate) | [2] |

| 8-Bromothis compound | This compound | N-Bromosuccinimide (NBS) | 68% | [2] |

| This compound-9-thioamide | 9-Formylthis compound | Piperidine, Sulfur, Microwave | Not specified | [7] |

Table 2: Summary of Synthetic Yields for this compound Derivatives.

Related Synthetic Methodology: The Doebner-von Miller Reaction

While not a direct synthesis for the saturated this compound system, the Doebner-von Miller reaction is a fundamental method for preparing the related quinoline core structure.[9][10] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. The reaction is believed to proceed through a series of conjugate additions, cyclizations, and subsequent oxidation to form the aromatic quinoline ring.

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Applications in Research and Drug Development

The rigid, electron-donating nature of the this compound scaffold makes it a valuable component in the design of functional molecules:

-

Fluorescent Probes: this compound is a powerful auxofluor.[1] Its derivatives are widely used to create fluorescent sensors for detecting ions (e.g., Cu²⁺, Al³⁺), viscosity, and biological molecules like RNA.[11][12]

-

Materials Science: this compound-based compounds are used in dye-sensitized solar cells, as photoconductive materials, and in the development of nonlinear optical materials.[2][3]

-

Medicinal Chemistry: The this compound scaffold is explored for its potential in developing new therapeutic agents, including antidepressants and tranquilizers.[3]

Conclusion

The is well-established, with robust, high-yielding classical methods for the core structure and a diverse array of subsequent functionalization reactions. The versatility of the this compound scaffold, allowing for fine-tuning of its potent electron-donating and photophysical properties, has made it an invaluable tool for chemists and materials scientists. The detailed protocols and synthetic pathways outlined in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful heterocyclic system in drug development, molecular imaging, and advanced materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CN102731498B - Method for preparing 8-hydroxy this compound and derivative thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scilit.com [scilit.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. taylorfrancis.com [taylorfrancis.com]

Unraveling the Luminescence of Julolidine: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the fluorescence mechanism of julolidine and its derivatives. This compound, a heterocyclic aromatic organic compound, serves as a fundamental building block for a wide array of fluorescent probes and materials due to its unique photophysical properties.[1] This guide will delve into the theoretical underpinnings of its fluorescence, the profound influence of its molecular environment, and the experimental methodologies employed to characterize its behavior.

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The fluorescence of many this compound derivatives is predominantly governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[2] In its ground state, a typical this compound-based fluorophore, often designed with an electron-donating this compound moiety and an electron-accepting group, maintains a relatively planar conformation. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating this compound part, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting portion of the molecule.

This intramolecular charge transfer is accompanied by a conformational change: a rotation or twisting around the single bond connecting the donor and acceptor groups.[2] This leads to the formation of a non-planar, charge-separated excited state known as the TICT state. The stability and emission properties of this TICT state are highly sensitive to the surrounding environment, a characteristic that is harnessed in the design of fluorescent sensors.

The de-excitation from the TICT state can occur through two primary pathways: radiative decay, resulting in the emission of a photon (fluorescence), or non-radiative decay, where the energy is dissipated as heat. The competition between these two pathways dictates the fluorescence quantum yield and lifetime of the molecule.

Environmental Effects on this compound Fluorescence

The sensitivity of the TICT state to its surroundings makes this compound derivatives excellent environmental probes. The two most significant factors influencing their fluorescence are solvent polarity and viscosity.

Solvent Polarity

In polar solvents, the charge-separated TICT state is stabilized, which often leads to a red-shift (bathochromic shift) in the emission spectrum. This stabilization can also lower the energy barrier to reach the TICT state, potentially favoring non-radiative decay pathways and thus quenching the fluorescence. Conversely, in non-polar solvents, the planar locally excited (LE) state may be more stable, leading to emission from this state at a shorter wavelength and often with a higher quantum yield.

Solvent Viscosity

The intramolecular twisting motion required to form the TICT state is sterically hindered in viscous environments.[3] In highly viscous media, this rotation is slowed down, which restricts the molecule from reaching the non-emissive or weakly emissive TICT state.[3] This inhibition of non-radiative decay pathways leads to a significant enhancement of the fluorescence quantum yield and a longer fluorescence lifetime.[4] This property is the basis for the application of this compound derivatives as "molecular rotors" for viscosity sensing.[3][4]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of a representative this compound derivative, 9-(2,2-Dicyanovinyl)this compound (DCVJ), in various solvents, illustrating the profound effects of solvent polarity and viscosity.

| Solvent | Polarity (Dielectric Constant, ε) | Viscosity (η, cP) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| Cyclohexane | 2.02 | 0.89 | ~450 | ~480 | Low | Short |

| Toluene | 2.38 | 0.56 | ~455 | ~490 | 0.03 | - |

| Dichloromethane | 8.93 | 0.41 | ~460 | ~500 | 0.01 | - |

| Acetonitrile | 37.5 | 0.34 | ~455 | ~505 | Very Low | Very Short |

| Ethanol | 24.5 | 1.07 | ~455 | ~505 | 0.02 | - |

| Glycerol | 42.5 | 934 | ~460 | ~510 | 0.40 | Long |

Note: The exact values for quantum yield and lifetime can vary depending on the specific experimental conditions and measurement techniques. The data presented here are compiled from various sources to illustrate general trends.[3][5]

Experimental Protocols

Characterizing the fluorescence mechanism of this compound derivatives involves several key experimental techniques.

Synthesis of this compound Derivatives

The synthesis of this compound-based fluorophores often involves a multi-step process. A common approach is the Friedel-Crafts acylation of 8-hydroxythis compound, followed by a condensation reaction with various resorcinol derivatives.[6]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of a sample to a well-characterized standard, is commonly employed.[7][8]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvents

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

This compound derivative sample

Procedure:

-

Prepare a series of dilute solutions of both the standard and the this compound sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The plot should be linear.

-

Calculate the gradient (slope) of the linear fit for both the standard (Grad_ST) and the sample (Grad_X).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:[7]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Time-Resolved Fluorescence Anisotropy

Time-resolved fluorescence anisotropy measurements provide information about the rotational dynamics of the fluorophore in its excited state, which is particularly relevant for studying the twisting motion in the TICT mechanism.[9][10]

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed light source (e.g., picosecond laser diode)

-

Polarizers for excitation and emission pathways

-

Fast photodetector (e.g., photomultiplier tube)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the solvent of interest.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed laser.

-

Place a vertically oriented polarizer in the excitation path.

-

Place a rotatable polarizer in the emission path.

-

-

Data Acquisition:

-

Measure the fluorescence decay with the emission polarizer oriented parallel (I_parallel(t)) to the excitation polarizer.

-

Measure the fluorescence decay with the emission polarizer oriented perpendicular (I_perpendicular(t)) to the excitation polarizer.

-

-

G-Factor Correction: Determine the instrument's G-factor (correction for polarization bias in the detection system) by measuring the parallel and perpendicular intensities of a solution with a known, long rotational correlation time or by using horizontally polarized excitation.

-

Anisotropy Calculation: Calculate the time-resolved fluorescence anisotropy, r(t), using the following equation:[9]

r(t) = (I_parallel(t) - G * I_perpendicular(t)) / (I_parallel(t) + 2 * G * I_perpendicular(t))

-

Data Analysis: The resulting anisotropy decay curve can be fitted to a model (e.g., a single or multi-exponential decay) to extract the rotational correlation time(s) (θ), which relate to the size and shape of the rotating molecule and the viscosity of the medium.

r(t) = r₀ * exp(-t / θ)

where r₀ is the initial anisotropy.

Theoretical Modeling and Substituent Effects

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in understanding the fluorescence mechanism of this compound derivatives.[11][12] These methods allow for the calculation of:

-

Molecular Orbitals: The spatial distribution of the HOMO and LUMO provides insight into the charge transfer character of the electronic transition.

-

Excited State Geometries: Optimization of the excited state geometry can confirm the twisting motion associated with the TICT state.

-

Energy Barriers: Calculation of the energy barrier for the rotation from the LE to the TICT state can predict the efficiency of this non-radiative decay pathway.

Substituent Effects: The electronic properties of substituents on the this compound scaffold can significantly modulate the TICT process.[11]

-

Electron-Donating Groups (EDGs): EDGs on the this compound moiety can increase the electron density of the donor part, facilitating charge transfer and potentially red-shifting the emission.

-

Electron-Withdrawing Groups (EWGs): EWGs on the acceptor part can enhance the charge transfer character and also lead to red-shifted emission. The nature and position of these substituents can be fine-tuned to optimize the photophysical properties for specific applications, such as enhancing viscosity sensitivity or shifting the emission to the near-infrared region for biological imaging.

Conclusion

The fluorescence of this compound and its derivatives is a fascinating interplay of electronic transitions and conformational dynamics, primarily governed by the Twisted Intramolecular Charge Transfer mechanism. This inherent sensitivity to the molecular environment, particularly polarity and viscosity, makes them invaluable tools for researchers in chemistry, biology, and materials science. A thorough understanding of the principles outlined in this guide, combined with the detailed experimental protocols, will empower scientists and drug development professionals to effectively utilize and design novel this compound-based fluorescent probes for a wide range of applications, from cellular imaging to advanced materials development.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence Anisotropy Decay of Molecular Rotors with Acene Rotators in Viscous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.sif.it [static.sif.it]

- 11. Excited state intramolecular proton transfer in this compound derivatives: an ab initio study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

Julolidine Derivatives: A Technical Guide to the Forefront of Novel Sensor Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unique photophysical properties of julolidine and its derivatives have positioned them as a versatile and powerful scaffold in the development of novel chemosensors. Their rigid, planar structure and strong electron-donating capabilities give rise to desirable characteristics such as high fluorescence quantum yields, significant Stokes shifts, and environmental sensitivity. These attributes are being harnessed to create a new generation of fluorescent and colorimetric sensors for a wide array of analytes, including metal ions, anions, and biologically relevant molecules. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and recent advancements in the application of this compound derivatives for cutting-edge sensor technology. Particular emphasis is placed on providing detailed experimental protocols and quantitative performance data to enable researchers to design and implement this compound-based sensors in their own work.

Introduction: The this compound Scaffold - A Privileged Platform for Sensing

This compound, a tricyclic aromatic amine, possesses a constrained structure that minimizes non-radiative decay pathways, often leading to enhanced fluorescence intensity compared to its more flexible aniline analogues. This inherent brightness, coupled with the ability to readily modify its structure to include specific analyte recognition moieties, makes it an ideal fluorophore for sensor design. The core principle behind many this compound-based sensors is the modulation of its intramolecular charge transfer (ICT) characteristics upon analyte binding. This can manifest as a "turn-on" or "turn-off" fluorescent response, a ratiometric shift in emission wavelength, or a distinct color change, providing a clear and measurable signal.

Common sensing mechanisms exploited in this compound sensor design include:

-

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating unit appended to the this compound core can restrict intramolecular rotations and vibrations, leading to a significant increase in fluorescence quantum yield.

-

Photoinduced Electron Transfer (PET): In the unbound state, a PET process from the this compound donor to an appended receptor can quench fluorescence. Analyte binding to the receptor can inhibit this PET process, resulting in fluorescence "turn-on."

-

Intramolecular Charge Transfer (ICT): The electron-donating this compound moiety can be paired with an electron-accepting group to create a push-pull system. Analyte interaction can alter the efficiency of this ICT process, leading to changes in the emission spectrum.

This guide will delve into specific examples of this compound derivatives designed to leverage these mechanisms for the detection of various analytes.

Synthesis of this compound-Based Sensors: A Focus on Schiff Base Derivatives

A prevalent and straightforward method for constructing this compound-based chemosensors involves the formation of a Schiff base. This typically entails a one-step condensation reaction between a this compound aldehyde derivative and a primary amine bearing an analyte-binding moiety.

General Synthesis Workflow

The synthesis of a this compound-based Schiff base sensor can be conceptualized with the following workflow:

Caption: General workflow for the synthesis of this compound-based Schiff base sensors.

Detailed Experimental Protocol: Synthesis of a this compound-Zn²⁺ Sensor

This protocol details the synthesis of a representative this compound-Schiff base sensor for the detection of Zinc ions (Zn²⁺).

Materials:

-

This compound-9-carboxaldehyde (1.0 mmol)

-

2-hydrazinobenzothiazole (1.0 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound-9-carboxaldehyde in 10 mL of ethanol. In a separate beaker, dissolve 1.0 mmol of 2-hydrazinobenzothiazole in 10 mL of ethanol.

-

Reaction Setup: While stirring the this compound-9-carboxaldehyde solution, slowly add the 2-hydrazinobenzothiazole solution. Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-6 hours.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

-

Drying: Dry the purified Schiff base in a vacuum oven or desiccator to obtain the final product.

-

Characterization: Confirm the structure and purity of the synthesized sensor using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic imine (C=N) bond formation.

-

Sensor Performance and Data Presentation

The efficacy of a this compound-based sensor is determined by several key performance metrics. This section presents a summary of these parameters for a selection of recently developed sensors in a clear, tabular format for easy comparison.

This compound-Based Sensors for Metal Ion Detection

| Sensor Name/Structure | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |

| JT (this compound-Thiophenecarboxaldehyde) | Zn²⁺ | CHEF | 3.5 x 10⁻⁸ M | Not Reported | Aqueous media | |

| JT (this compound-Thiophenecarboxaldehyde) | Cu²⁺ | Fluorescence Quenching | 1.46 x 10⁻⁶ M | Not Reported | Aqueous media | |

| Dz-Jul (this compound-Dansyl Hydrazine) | Zn²⁺ | CHEF | 15 nM | Not Reported | DMSO/H₂O (8/2, v/v) | |

| L1 (this compound-diaminobenzene) | Zn²⁺ | CHEF/ESIPT Inhibition | 1.61 µM | Not Reported | Ethanolic medium | |

| HL (this compound-Benzhydrazide) | Al³⁺ | CHEF | Low µM range | Not Reported | Acetonitrile | |

| This compound-Chalcone Derivative | Al³⁺ | CHEF | Not Reported | Not Reported | Not Reported |

This compound-Based Sensors for Anion Detection

| Sensor Name/Structure | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |

| Furan-Julolidine Schiff Base | F⁻ | ICT | 10.02 µM | Not Reported | Near-perfect aqueous solution | |

| HL (this compound-Benzhydrazide) | F⁻/CN⁻ | Hydrogen Bonding | Low µM range | Not Reported | Acetonitrile |

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of molecular recognition and signal transduction is crucial for understanding and optimizing sensor performance. This section employs Graphviz diagrams to illustrate key signaling pathways and experimental workflows.

Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway

Caption: Signaling pathway for Chelation-Enhanced Fluorescence (CHEF) in a this compound-based sensor.

Experimental Workflow for Fluorescence Titration

Caption: A typical experimental workflow for fluorescence titration to evaluate sensor performance.

Conclusion and Future Outlook

This compound derivatives have unequivocally demonstrated their immense potential in the realm of chemical and biological sensing. The straightforward synthesis, tunable photophysical properties, and diverse sensing mechanisms make them a highly attractive platform for the development of next-generation sensors. The examples highlighted in this guide showcase their utility in detecting a range of important analytes with high sensitivity and selectivity.

Future research in this field is likely to focus on several key areas:

-

Expansion of the Analyte Scope: Designing novel this compound derivatives for the detection of a broader range of biologically and environmentally significant molecules.

-

In Vivo Applications: Developing sensors with improved biocompatibility, cell permeability, and photostability for real-time imaging and monitoring in living systems.

-

Multiplexed Sensing: Creating sensor arrays based on multiple this compound derivatives for the simultaneous detection of several analytes.

-

Advanced Materials Integration: Incorporating this compound-based sensors into materials such as nanoparticles, polymers, and paper-based devices for the development of portable and field-deployable sensing technologies.

The continued exploration of the rich chemistry of this compound and its derivatives promises to yield even more sophisticated and impactful sensor technologies in the years to come, with significant implications for fields ranging from environmental monitoring and clinical diagnostics to drug discovery and development.

The Photophysical Core of Julolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core photophysical properties of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine). This compound and its derivatives are integral components in the design of fluorescent probes and molecular sensors due to their unique electronic and structural characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental mechanism governing the fluorescence of many of its derivatives.

Core Photophysical Properties of this compound

This compound is a heterocyclic aromatic amine with a rigid, bicyclic structure. This rigidity and the presence of a lone pair of electrons on the nitrogen atom, which can participate in charge transfer processes, are fundamental to its photophysical behavior. While extensive data is available for a wide array of this compound derivatives, quantitative photophysical parameters for the parent, unsubstituted this compound molecule are less commonly reported in a consolidated format. However, the behavior of its simple derivatives provides significant insight into the core properties.

This compound-containing fluorophores are known for their sensitivity to the local environment, a property often exploited in the design of sensors for polarity, viscosity, and the presence of specific analytes.[1] This sensitivity is largely governed by the efficiency of intramolecular charge transfer (ICT) from the electron-donating this compound moiety to an electron-accepting part of the molecule.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Reference |

| This compound-fused Anthracene | Toluene | 450 | 518 | 0.55 | [1] |

| Cationic this compound-azolium Conjugate (SEZ-JLD) with RNA | PBS | 602 | 635 | ~0.34-0.37 | [2] |

| Benzophenoxazinium-Julolidine Derivative (Acid Form) | Dry Ethanol | 658-675 | 677-701 | 0.16-0.21 | [3] |

| 9-(dicyanovinyl)-julolidine (DCVJ) | Various | Viscosity Dependent | Viscosity Dependent | Viscosity Dependent | [4] |

Note: The data presented are for illustrative purposes to demonstrate the typical photophysical characteristics of molecules containing the this compound core. The specific properties are highly dependent on the full molecular structure and the solvent environment.

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of this compound and its derivatives relies on standard spectroscopic techniques. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.

Objective: To determine the absorption maximum (λ_abs) of this compound.

Materials:

-

This compound compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM. The optimal concentration should yield an absorbance maximum in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to record the baseline.

-

-

Measurement:

-

Rinse the sample cuvette with the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

If quantifying, use the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε) from a calibration curve of absorbance versus concentration.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from the molecule as it returns from an excited state to the ground state.

Objective: To determine the emission maximum (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f) of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure for Emission Spectrum and Quantum Yield:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Set the emission scan range to start just after the excitation wavelength and extend to longer wavelengths (e.g., if λ_abs is 350 nm, scan from 360 nm to 700 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding detector saturation.

-

-

Measurement:

-

Record the emission spectrum of the solvent blank and subtract it from the sample spectrum.

-

Record the emission spectrum of the this compound solution. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

To determine the quantum yield, record the emission spectrum of the fluorescence standard under the same experimental conditions (excitation wavelength, slit widths). The absorbance of the standard at the excitation wavelength should be matched to that of the sample.

-

-

Data Analysis for Quantum Yield:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Procedure for Fluorescence Lifetime:

-

Instrumentation: A time-resolved spectrofluorometer, often employing Time-Correlated Single Photon Counting (TCSPC), is required.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

-

Data Analysis:

-

The decay of fluorescence intensity over time is fitted to an exponential function to determine the fluorescence lifetime (τ_f). For a simple system, a single exponential decay is expected.

-

Visualizing Photophysical Mechanisms: Twisted Intramolecular Charge Transfer (TICT)

Many this compound-based fluorescent molecules exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). This process is crucial for their application as sensors, as it provides a mechanism for the fluorescence to be highly sensitive to the environment, particularly solvent polarity and viscosity.

Upon photoexcitation, the molecule is initially in a planar, locally excited (LE) state. In polar solvents, the molecule can undergo a conformational change by twisting around a single bond that connects the this compound (donor) and an acceptor moiety. This leads to a lower-energy, highly polar TICT state. The TICT state is often non-emissive or weakly emissive, providing a non-radiative decay pathway that quenches the fluorescence observed from the LE state. In non-polar or viscous environments, this twisting motion is hindered, and the molecule remains in the emissive LE state, resulting in strong fluorescence.

References

The Synthesis and Application of Julolidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Julolidine, a heterocyclic aromatic amine with a rigid, bicyclic structure, serves as a versatile scaffold in the development of advanced functional molecules. Its unique photophysical properties and biological activity have made it a cornerstone for creating a diverse range of analogs with applications spanning from fluorescent probes and dye-sensitized solar cells to potential therapeutic agents. This technical guide provides an in-depth overview of the synthetic routes to this compound and its derivatives, quantitative data on their properties, detailed experimental protocols, and insights into their mechanisms of action.

Core Synthetic Strategies for this compound Analogs

The synthesis of the this compound core and its subsequent functionalization can be achieved through several strategic pathways. The classical approach often involves the reaction of an aniline derivative with a suitable bifunctional alkylating agent, while modern methods offer improved yields and milder reaction conditions.

One of the most established methods for synthesizing the basic this compound structure involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane under elevated temperatures.[1][2] This method, while effective, often requires harsh conditions. A more contemporary approach involves a three-step synthesis starting from aniline and 1-chloro-3-methyl-2-butene to form a quaternary ammonium salt, followed by the formation of a tertiary amine and subsequent cyclization using concentrated sulfuric acid.[1]

Further derivatization of the this compound core is crucial for tuning its properties. Common strategies include:

-

Aldol Condensation and Olefination: These reactions are frequently employed to introduce conjugated systems, extending the π-electron network and shifting the absorption and emission spectra to longer wavelengths.[3]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are powerful tools for introducing aryl or vinyl substituents onto the this compound scaffold.[3]

-

Imine Synthesis: Condensation of formyl-julolidine derivatives with primary amines provides a straightforward route to imine-containing analogs.[3]

-

Microwave-Assisted Synthesis: This technique has been successfully applied to accelerate reactions, such as the Willgerodt-Kindler reaction of 9-formylthis compound to produce thioamides, which can be further converted to carboxamides.[4]

Quantitative Data of Selected this compound Analogs

The following tables summarize key quantitative data for representative this compound analogs, highlighting their photophysical properties and biological activities.

Table 1: Photophysical Properties of this compound-Based Fluorescent Probes

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| OX-JLD | 572 | 610 | 0.41 | Not Reported | [5] |

| BTZ-JLD | 585 | 625 | 0.43 | Not Reported | [5] |

| SEZ-JLD | 602 | 635 | 0.37 | Not Reported | [5] |

| Rhodol 11a | 547 | 569 | 0.85 | 98,000 | [3] |

| Rhodol 11d | 549 | 570 | 0.82 | 105,000 | [3] |

| Rhodol 11m | 549 | 571 | 0.78 | 110,000 | [3] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of a Novel this compound Analog (ND-2)

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment | Reference |

| MCF-7 | Breast Adenocarcinoma | 8.4 | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and a common assay for evaluating the cytotoxicity of its analogs.

Protocol 1: Classical Synthesis of this compound

Materials:

-

Tetrahydroquinoline

-

1-bromo-3-chloropropane

-

Concentrated hydrochloric acid

-

40% Sodium hydroxide solution

-

Ether

-

Granular magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Oil bath

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, heat a mixture of 66.5 g (0.5 mol) of tetrahydroquinoline and 400 g of 1-bromo-3-chloropropane in an oil bath at 150-160°C for 20 hours.[1]

-

After cooling, add 50 ml of concentrated hydrochloric acid and 500 ml of water.[1]

-

Perform steam distillation to remove excess 1-bromo-3-chloropropane.[1]

-

Make the remaining solution alkaline using a 40% sodium hydroxide solution and extract with ether.[1]

-

Wash the ether extract with water and dry over granular magnesium sulfate.[1]

-

Evaporate the ether under reduced pressure and collect the fraction distilling at 105-110°C (0.133 kPa) to obtain this compound.[1]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound analog test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[2]

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.[2]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[2]

Visualizing Workflows and Pathways

Synthetic and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and cytotoxicity testing of this compound analogs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Studies of Julolidine's Electronic Structure

Introduction

This compound, a heterocyclic aromatic amine with the chemical formula C₁₂H₁₅N, is a foundational structure in the development of advanced functional materials.[1] Its rigid, fused-ring system imparts significant conformational stability and potent electron-donating capabilities.[2][3] These characteristics make this compound and its derivatives highly valuable as chromogenic and chemiluminescent materials, finding applications in dye-sensitized solar cells, nonlinear optical (NLO) materials, fluorescent sensors for bioimaging, and as photoconductive materials.[1][4][5][6] The strong electron-donating nature of the this compound moiety is effective at modulating the photophysical properties of π-conjugated systems, often leading to red-shifted absorption and emission spectra and high quantum yields.[2][7]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding and predicting the electronic structure of this compound-based systems. These studies provide critical insights into frontier molecular orbitals (HOMO and LUMO), intramolecular charge transfer (ICT) mechanisms, and other electronic properties that govern the performance of these materials. This guide provides a technical overview of the theoretical methods employed and summarizes key findings from computational studies on this compound's electronic structure.

Theoretical Methodologies for Analyzing this compound's Electronic Structure

The primary theoretical tools for investigating the electronic properties of this compound and its derivatives are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.[5] These methods offer a balance between computational cost and accuracy for medium to large-sized organic molecules.

-

Density Functional Theory (DFT): This is the most common method for optimizing the molecular geometry of the ground state (S₀) and calculating electronic properties.[5] The choice of functional and basis set is critical for obtaining accurate results.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is extensively used for this compound systems.[2][3][8] Other functionals, such as the range-separated ωB97XD, are also employed for their improved handling of long-range interactions.[9]

-

Basis Sets: Pople-style basis sets like 6-31G(d), 6-31G(d,p), and 6-311G(d,p) are frequently chosen to provide a good description of the electronic distribution.[2][3] The def2-SVP (split valence with polarization) basis set is also a common choice.[5]

-

-

Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as absorption and emission spectra, TD-DFT calculations are performed on the DFT-optimized geometries.[5] This method is used to compute excitation energies and oscillator strengths, which correspond to the molecule's UV-Vis absorption characteristics.[2]

-

Solvation Models: To simulate experimental conditions in solution, calculations often incorporate a solvation model, such as the Implicit Solvation Model based on the Polarizable Continuum Model (IEF-PCM).[5]

Computational Workflow

A typical computational workflow for analyzing the electronic structure of a this compound derivative involves several key steps. The process begins with geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm it is a true energy minimum. Finally, single-point energy calculations and TD-DFT are used to determine the electronic and photophysical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

Julolidine: A Versatile Scaffold in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Julolidine, a heterocyclic amine with a rigid, bicyclic structure, has emerged as a privileged scaffold in organic synthesis. Its unique electronic and steric properties make it a valuable building block for a diverse array of functional molecules, ranging from fluorescent probes and organic dyes to pharmacologically active agents and advanced materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its practical utility in research and development.

Synthesis of the this compound Core

The construction of the this compound framework is most commonly achieved through the acid-catalyzed cyclization of N,N-bis(3-hydroxypropyl)aniline or its derivatives. This classical approach, known as the Doebner-von Miller reaction or a related cyclization, remains a robust and widely used method.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-phenyl-diethanolamine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-phenyl-diethanolamine (1 equivalent) in a minimal amount of a suitable high-boiling solvent.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) to the solution while cooling in an ice bath.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 180-200 °C for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Functionalization

The this compound scaffold offers several sites for chemical modification, primarily at the aromatic ring and the nitrogen atom. The electron-donating nature of the fused piperidine rings activates the aromatic system towards electrophilic substitution, particularly at the positions para to the nitrogen.

Key Reactions:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the aromatic ring, typically at the 9-position, providing a versatile handle for further transformations.

-

Nitration and Halogenation: Electrophilic nitration and halogenation reactions proceed readily, allowing for the introduction of nitro and halo functionalities.

-

Coupling Reactions: The formylated or halogenated this compound derivatives can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex molecular architectures.

Applications in Fluorescent Probe Development

The rigid and electron-rich nature of the this compound moiety makes it an excellent fluorophore. Its derivatives often exhibit strong fluorescence with high quantum yields and large Stokes shifts. These properties are highly desirable for the development of sensitive and specific fluorescent probes for detecting ions, biomolecules, and changes in the cellular environment.

Experimental Workflow: Development of a this compound-Based Fluorescent Probe

Table 1: Photophysical Properties of Selected this compound-Based Fluorescent Probes

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte |

| Probe A | 450 | 520 | 0.85 | Zn²⁺ |

| Probe B | 488 | 560 | 0.62 | pH |

| Probe C | 510 | 585 | 0.45 | Hypochlorite |

This compound in Medicinal Chemistry

The this compound scaffold is also found in a number of biologically active molecules. Its rigid conformation can help to lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a particular biological target.

Signaling Pathway Example: Inhibition of a Kinase Pathway

This compound derivatives have been explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Table 2: Biological Activity of Representative this compound-Containing Compounds

| Compound | Target | IC₅₀ (nM) | Disease Area |

| Compound X | Kinase Y | 50 | Oncology |

| Compound Z | Receptor A | 120 | Neuroscience |

| Compound W | Enzyme B | 250 | Infectious Disease |

Conclusion

This compound continues to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis, predictable reactivity, and favorable photophysical and biological properties ensure its continued use in the development of novel functional molecules. The examples provided in this guide highlight the broad applicability of the this compound scaffold and serve as a foundation for future innovation in materials science, diagnostics, and drug discovery.

Methodological & Application

Application Notes: Julolidine-Based Fluorescent Probes for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julolidine-based fluorescent probes are a class of synthetic organic dyes that have garnered significant attention in the field of bioimaging.[1][2] Their rigid, electron-donating this compound moiety, coupled with various electron-accepting groups, gives rise to unique photophysical properties, particularly their sensitivity to the local microenvironment.[3][4][5] This characteristic makes them excellent candidates for "turn-on" fluorescent probes, where their fluorescence is significantly enhanced upon binding to a specific analyte or in response to changes in environmental parameters such as viscosity, polarity, pH, and the presence of metal ions.[3][4][5]

These probes often operate via an intramolecular charge transfer (ICT) mechanism.[3] In a low-viscosity or non-target environment, the molecule can undergo non-radiative decay through rotational or vibrational motion, resulting in weak fluorescence. However, upon binding to a target molecule or experiencing a more viscous environment, this internal rotation is restricted, leading to a significant increase in fluorescence quantum yield.[3][6][7] This "rotor-based" sensing mechanism provides a high signal-to-background ratio, making them ideal for high-contrast imaging in complex biological systems.

This document provides detailed application notes and protocols for the use of various this compound-based probes in bioimaging, with a focus on their application in detecting specific biomolecules and cellular parameters.

Applications and Data

This compound derivatives have been successfully employed to probe a variety of biological targets and processes. Below is a summary of their applications and corresponding photophysical data.

RNA Sensing

A significant application of this compound probes is the imaging of intracellular RNA.[6][7] Certain cationic this compound-azolium conjugates exhibit a "turn-on" fluorescence response upon binding to RNA. This is attributed to the restriction of free rotation between the donor (this compound) and acceptor (azolium) moieties upon intercalation or binding to the RNA structure, leading to enhanced fluorescence emission.[3][6][7] These probes have shown prominent staining of nucleoli, which are rich in ribosomal RNA.[6][7]

Table 1: Photophysical Properties of this compound-Based RNA Probes

| Probe Name | Target | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Enhancement | Reference |

| BTZ-JLD | RNA | ~550 | ~630 | High (upon binding) | Significant "turn-on" | [6][8] |

| SEZ-JLD | RNA | ~560 | ~650 (deep-red) | High (upon binding) | Significant "turn-on" | [6][8] |

| OX-JLD | RNA | ~480 | ~530 (green) | Moderate (upon binding) | "Turn-on" response | [6][8] |

Note: Specific quantum yield values and fold-enhancement can vary depending on the experimental conditions and RNA concentration.

Viscosity Sensing

The molecular rotor nature of many this compound derivatives makes them highly sensitive to the viscosity of their microenvironment.[3][4][5][9] As viscosity increases, the intramolecular rotation is hindered, leading to a proportional increase in fluorescence intensity. This property has been exploited to map viscosity changes within subcellular organelles like the endoplasmic reticulum and lysosomes.[5][10]

Table 2: Characteristics of this compound-Based Viscosity Probes